molecular formula C15H25NO5 B13916537 O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate

O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate

Katalognummer: B13916537
Molekulargewicht: 299.36 g/mol
InChI-Schlüssel: KMMFBBZNBMCIIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[34]octane-6,8-dicarboxylate is a spirocyclic compound with a unique structure that includes both tert-butyl and ethyl groups

Vorbereitungsmethoden

The synthesis of O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl and ethyl esters under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Wirkmechanismus

The mechanism of action of O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H25NO5

Molekulargewicht

299.36 g/mol

IUPAC-Name

6-O-tert-butyl 8-O-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)9-15(11)6-10(17)7-15/h10-11,17H,5-9H2,1-4H3

InChI-Schlüssel

KMMFBBZNBMCIIA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CN(CC12CC(C2)O)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.